Brilliant Fast Blue GG
Description
Brilliant Blue G, also known as Coomassie Brilliant Blue G-250 (CBBG), is a triarylmethane dye widely used in biochemistry for protein detection and quantification. Its primary applications include staining proteins in SDS-PAGE gels and serving as the key reagent in the Bradford protein assay . The dye exhibits a pH-dependent color shift: in acidic conditions (pH < 1), it exists in a cationic (red) form, transitioning to an anionic (blue) state upon binding to proteins via ionic interactions with arginine and lysine residues and hydrophobic interactions with nonpolar regions . This property enables sensitive detection of proteins at concentrations as low as 1–20 µg/mL .
Properties
CAS No. |
6483-67-6 |
|---|---|
Molecular Formula |
C36H25N5O11S3 |
Molecular Weight |
799.8 g/mol |
IUPAC Name |
4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H25N5O11S3/c42-32-19-25(54(47,48)49)16-21-15-24(53(44,45)46)18-31(34(21)32)40-38-29-12-13-30(28-9-5-4-8-27(28)29)39-41-35-33(55(50,51)52)17-20-14-23(10-11-26(20)36(35)43)37-22-6-2-1-3-7-22/h1-19,37,42-43H,(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
LINZZVAECORMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Fast Blue GG is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline derivative, followed by oxidation. This process results in the formation of the triphenylmethane structure characteristic of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency. After the reaction, the product is purified through filtration and crystallization to obtain the final dye in its pure form .
Chemical Reactions Analysis
Types of Reactions: Brilliant Fast Blue GG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: The dye can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups on the dye molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct properties and applications in different fields .
Scientific Research Applications
Brilliant Fast Blue GG has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Brilliant Fast Blue GG involves its interaction with specific molecular targets and pathways. In ophthalmic applications, the dye selectively stains the internal limiting membrane (ILM) of the retina, making it easier to identify and remove during surgery . The dye binds to proteins and other cellular components, enhancing their visibility under a microscope .
In biological research, this compound binds to proteins through hydrophobic interactions and ionic bonds, allowing for the visualization of protein bands in electrophoresis gels . The dye’s high affinity for fibronectin, a major component of the ILM, contributes to its effectiveness in retinal surgeries .
Comparison with Similar Compounds
Brilliant Blue G vs. Brilliant Blue R (Coomassie Brilliant Blue R-250)
Brilliant Blue R-250 (CBBR) is less sulfonated than CBBG, reducing its solubility in aqueous solutions and requiring methanol or acetic acid for effective staining. This makes CBBG preferable for high-sensitivity assays .
Brilliant Blue G vs. Brilliant Blue FCF
Brilliant Blue FCF (E133) is a synthetic food dye with a similar triarylmethane backbone but modified functional groups for solubility in neutral pH.
Brilliant Blue G vs. Fast Blue BB Salt
Fast Blue BB is a diazonium salt used to detect alkaline phosphatase activity or phenolic compounds. Unlike CBBG, it reacts enzymatically to form insoluble pigments, making it unsuitable for solution-based assays .
Brilliant Blue G vs. Imm edial Brilliant Green GB
Imm edial Brilliant Green GB is a textile dye with distinct chromophoric groups optimized for colorfastness. Its applications in cosmetics raise safety concerns absent in CBBG’s biochemical uses .
Key Research Findings
- pH Sensitivity : CBBG’s binding efficiency drops at neutral pH due to reduced ionic interactions, unlike Fast Blue BB, which functions optimally at pH 7–9 .
- Degradation Efficiency: In photocatalytic studies, CBBG and Brilliant Blue FCF show 80–90% degradation under UV/visible light using La₂O₃-TiO₂ nanocomposites, outperforming Acid Blue dyes .
Biological Activity
Brilliant Fast Blue GG (also known as Coomassie Brilliant Blue G-250 or CBBG) is a synthetic dye primarily used in biochemical applications, particularly for protein staining in electrophoresis. Beyond its utility in laboratory settings, recent studies have begun to explore its potential biological activities, particularly its interactions with proteins and implications for therapeutic applications.
Protein Binding and Stabilization
Research indicates that CBBG exhibits a unique ability to bind to proteins, such as human insulin (HI), enhancing their structural stability. A study demonstrated that CBBG can reversibly bind to the dimeric form of HI, preserving the essential α-helical structure crucial for its biological function. The binding affinity of CBBG to HI was found to be sub-micromolar, indicating a strong interaction that stabilizes the protein against thermal denaturation and fibrillation processes .
Mechanistic Insights
- Structural Preservation : CBBG maintains the α-helical folds of both A and B chains of HI, which is vital for its function.
- Thermal Stability : The presence of CBBG significantly enhances the thermal stability of HI, allowing it to retain its functional conformation even under elevated temperatures.
- Fibrillation Inhibition : The dye inhibits the partial unfolding of HI that typically leads to fibrillation, a common issue in protein aggregation diseases.
Table 1: Summary of Key Experimental Findings
| Study Reference | Protein Studied | Binding Affinity | Stabilization Effect | Fibrillation Inhibition |
|---|---|---|---|---|
| Human Insulin | Sub-micromolar | Yes | Yes | |
| Guar Gum | Not specified | Yes | Yes |
In a different context, CBBG has been explored for its potential in wound care products due to its hydrophilicity and biocompatibility. Guar gum-based formulations incorporating CBBG have shown promising results in enhancing the absorption of exudates during the healing process, further underscoring its versatility beyond simple staining applications .
Implications for Therapeutics
The findings regarding CBBG's ability to stabilize proteins suggest potential therapeutic applications, particularly in developing formulations that require prolonged stability of active proteins. This could be particularly relevant in the fields of drug formulation and delivery systems where maintaining protein integrity is critical.
Future Research Directions
Further investigations are warranted to explore:
- Mechanisms of Action : Detailed studies on how CBBG interacts at the molecular level with various proteins.
- Broader Applications : Evaluating the effects of CBBG on other therapeutic proteins and enzymes.
- Safety Profiles : Comprehensive toxicity studies to assess the safety of using CBBG in clinical settings.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for quantifying Brilliant Fast Blue GG (BBG) in aqueous solutions, and what are their detection limits?
- Methodological Answer : UV-Vis spectroscopy is widely used for BBG quantification due to its strong absorbance in the visible spectrum (λ~595 nm). Prepare a calibration curve using standard solutions (e.g., 5–100 mg/L) and measure absorbance at the peak wavelength. Detection limits typically range from 0.5–2.0 mg/L, depending on instrument sensitivity and matrix interferences. Validate results with triplicate measurements and blank corrections to minimize background noise .
Q. How can researchers optimize pH and temperature conditions for BBG stability in experimental setups?
- Methodological Answer : Conduct batch experiments across pH 2–10 and temperatures 20–60°C. Use buffers (e.g., citrate-phosphate for pH 2–7, borate for pH 8–10) to maintain stability. Measure BBG degradation rates via UV-Vis at intervals (e.g., 0, 24, 48 hours). Optimal stability is typically observed at pH 3–5 and 25–30°C, where photodegradation and hydrolysis are minimized. Include control samples to account for temperature-induced solvent evaporation .
Q. What are the standard protocols for preparing BBG stock solutions and ensuring reproducibility?
- Methodological Answer : Dissolve BBG in deionized water (e.g., 1 g/L stock) and filter through 0.45 µm membranes to remove particulates. Verify concentration spectrophotometrically using a molar extinction coefficient (ε) specific to BBG (e.g., ε₅₉₅ = 43,000 M⁻¹cm⁻¹). Store solutions in amber bottles at 4°C to prevent photodegradation. Document preparation steps, including weighing precision (±0.1 mg) and solvent purity, to ensure batch-to-batch consistency .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize BBG adsorption parameters in biocomposite systems?
- Methodological Answer :
Screening : Use Plackett-Burman Design (PBD) to identify critical factors (e.g., adsorbent mass, contact time, initial concentration).
Steepest Ascent : Adjust factor levels toward optimal regions.
Central Composite Design (CCD) : Model interactions between variables (e.g., quadratic terms for adsorbent-dose vs. contact time).
Validation : Confirm predicted optimum conditions (e.g., 0.38 g adsorbent, 107 mg/L BBG, 60-min contact) via triplicate experiments. RSM reduces experimental runs by 50–70% while maximizing adsorption efficiency (>90%) .
Q. What statistical approaches resolve contradictions in reported adsorption capacities of BBG across studies?
- Methodological Answer : Perform meta-analysis using ANOVA or mixed-effects models to account for variability in experimental conditions (e.g., pH, adsorbent type). Normalize adsorption capacity data to unit mass (mg/g) and surface area (m²/g). Use sensitivity analysis to identify outliers (e.g., studies with unverified equilibrium times). Cross-validate results with adsorption isotherm models (Langmuir vs. Freundlich) to assess consistency in monolayer vs. multilayer assumptions .
Q. How to design a factorial experiment for evaluating BBG’s interaction with novel adsorbents?
- Methodological Answer :
- Factors : Select 4–6 variables (e.g., adsorbent dosage, BBG concentration, temperature, ionic strength).
- Levels : Define high/low ranges based on preliminary data (e.g., 0.1–0.5 g adsorbent, 50–150 mg/L BBG).
- Replication : Include triplicate runs and center points to estimate experimental error.
- Analysis : Use Pareto charts to rank factor significance and interaction plots to visualize synergies (e.g., temperature × ionic strength). This approach efficiently identifies dominant variables with minimal resource expenditure .
Methodological Notes
- Data Validation : Always cross-check BBG concentration measurements with independent methods (e.g., HPLC for UV-Vis confirmation) to address matrix interference issues .
- Literature Review : Use Google Scholar’s advanced operators (
intitle:"this compound" AND intext:"adsorption") to locate peer-reviewed studies. Filter results by publication date (e.g., 2015–2025) to prioritize recent methodologies . - Experimental Replication : Document all parameters (e.g., stirring speed, vessel geometry) to enable reproducibility, as minor variations can significantly impact adsorption kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
